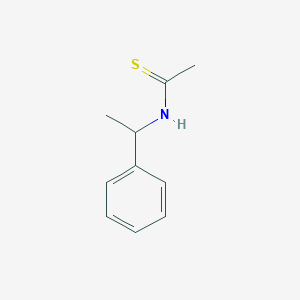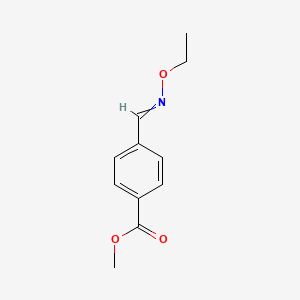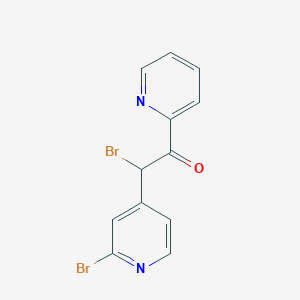
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(2-bromopyridin-4-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to reflux conditions.
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into the mechanisms of various biological processes.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research, including probes for studying cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals, contributing to advancements in various fields.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(2-bromopyridin-4-yl)pyridine: Similar structure but with different substitution patterns.
4-(2-Bromopyridin-4-yl)-2,2’-bipyridine: Contains a bipyridine moiety, offering different chemical properties.
2-(2-Bromopyridin-4-yl)acetonitrile: Another bromopyridine derivative with distinct reactivity.
Uniqueness
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is unique due to its specific substitution pattern, which allows for versatile reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C12H8Br2N2O |
|---|---|
Molekulargewicht |
356.01 g/mol |
IUPAC-Name |
2-bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C12H8Br2N2O/c13-10-7-8(4-6-16-10)11(14)12(17)9-3-1-2-5-15-9/h1-7,11H |
InChI-Schlüssel |
KZMKVPDVYKCZLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C(C2=CC(=NC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


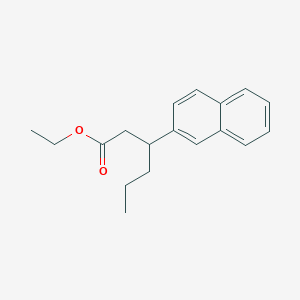
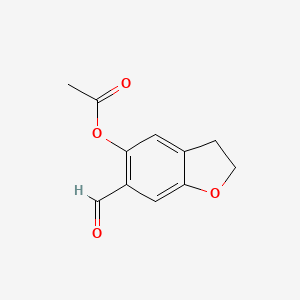

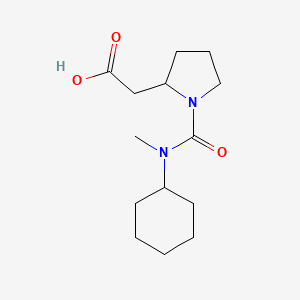
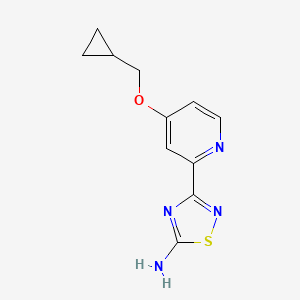
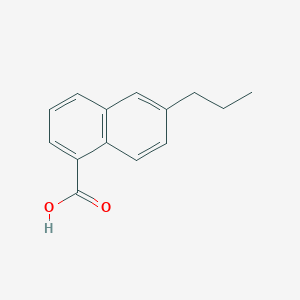
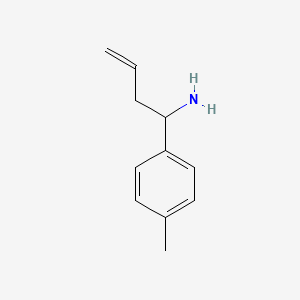
![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
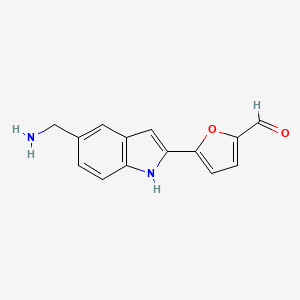
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
